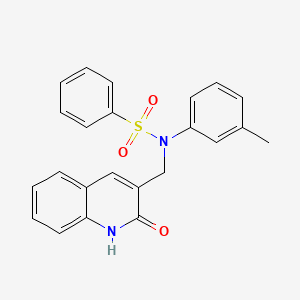
N'-(3,5-dichlorophenyl)-N-(propan-2-yl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dichlorophenyl)-N-(propan-2-yl)ethanediamide, commonly referred to as DCPA, is a herbicide that is widely used in agriculture. It is a member of the acetamide family of herbicides and is known for its ability to control a wide range of grasses and broadleaf weeds. DCPA is an important tool for farmers, as it allows them to control weeds and increase crop yields.
作用机制
DCPA works by inhibiting the growth of weeds. It does this by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the production of branched-chain amino acids in plants. Without these amino acids, the plant cannot grow and eventually dies. DCPA is selective in its mode of action, meaning that it only affects plants that are actively growing and not those that are dormant or in a state of rest.
Biochemical and Physiological Effects
DCPA has been shown to have no significant effect on human health or the environment. It is considered to be safe when used according to label instructions. In plants, DCPA has been shown to have a number of physiological effects, including the inhibition of photosynthesis and the accumulation of reactive oxygen species. These effects ultimately lead to the death of the plant.
实验室实验的优点和局限性
DCPA is a useful tool for researchers studying plant physiology and herbicide resistance. It is relatively inexpensive and easy to obtain, making it accessible to a wide range of researchers. However, DCPA has some limitations in lab experiments. It is not effective against all types of weeds, and its mode of action can be affected by environmental factors such as temperature and moisture.
未来方向
There are several areas of research that could be explored in the future regarding DCPA. One area is the development of new formulations of DCPA that are more effective against a wider range of weeds. Another area is the study of the mechanisms of herbicide resistance in weeds, which could lead to the development of new herbicides that are more effective against resistant weeds. Finally, the environmental impact of DCPA could be further studied to ensure that it is being used in a safe and sustainable manner.
合成方法
The synthesis of DCPA involves the reaction of 3,5-dichloroaniline with isopropyl chloroformate and then reaction with ethylenediamine. The product is then purified through recrystallization. The synthesis of DCPA is relatively simple and can be carried out on a large scale.
科学研究应用
DCPA has been extensively studied for its herbicidal properties. It has been shown to be effective in controlling a wide range of weeds, including annual and perennial grasses and broadleaf weeds. DCPA is commonly used in turfgrass management, as it can be applied to golf courses, sports fields, and other turfgrass areas. It is also used in vegetable and fruit production, as well as in ornamental plant production.
属性
IUPAC Name |
N'-(3,5-dichlorophenyl)-N-(pyridin-4-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3O2/c15-10-5-11(16)7-12(6-10)19-14(21)13(20)18-8-9-1-3-17-4-2-9/h1-7H,8H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDIUJKAHCELJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CNC(=O)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

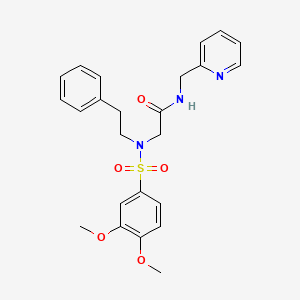
![N-(4-bromo-2-fluorophenyl)-2-{4-[(3-methylphenyl)sulfamoyl]phenoxy}acetamide](/img/structure/B7691748.png)
![1-(2,5-dichlorobenzenesulfonyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-3-carboxamide](/img/structure/B7691752.png)
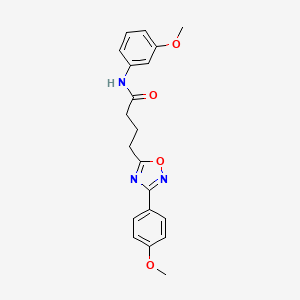

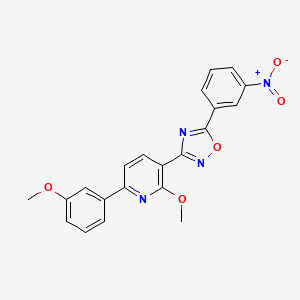

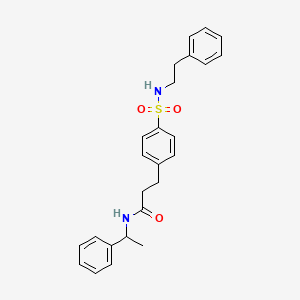
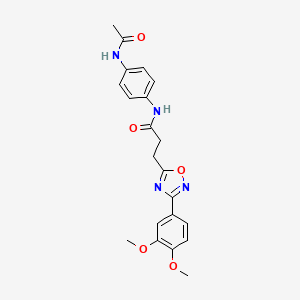
![N-[(furan-2-yl)methyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7691804.png)

![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7691814.png)
